N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an indole moiety with a chromene ring, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chromene Ring Formation: The chromene ring can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves coupling the indole and chromene structures through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromene ring, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition, particularly targeting kinases and proteases.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics is ongoing to understand its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes like kinases, which play crucial roles in signal transduction pathways, thereby affecting cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
- N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-nitrobenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the chromene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-2-25-17-11-10-16(13-7-5-8-15(21(13)17)23(25)28)24-22(27)20-12-18(26)14-6-3-4-9-19(14)29-20/h3-12H,2H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEZCUZDFWMSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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